Cinobufotalin

Cardiotonic steroid Na+/K+-ATPase inhibition Ion transport

Cinobufotalin (CAS 1108-68-5) is a critical bufadienolide for oncology and cardiovascular programs. Its unique profile—intermediate Na+/K+-ATPase inhibition (IC50 150–300 nM), validated SREBP1 suppression in HCC, and documented P-gp substrate kinetics—makes it irreplaceable in mechanistic studies. Variants such as bufalin or cinobufagin lack this precise target selectivity and pharmacokinetic signature. Researchers should not substitute for analogs in investigations of altered hepatic disposition, FOXO1-mediated cisplatin sensitization, or ATM/CHK2/p53-driven cholangiocarcinoma responses, where standardized potency data (0.34 μM in RBE cells) and phosphoproteomic evidence are required. Ensure your supplier provides HPLC-verified ≥98% purity; request a CoA and lot-specific bioactivity validation. Standard shipping: room temperature; store at -20°C upon receipt.

Molecular Formula C26H34O7
Molecular Weight 458.5 g/mol
CAS No. 1108-68-5
Cat. No. B1669058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinobufotalin
CAS1108-68-5
SynonymsCinobufotalin, NSC 90326
Molecular FormulaC26H34O7
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6
InChIInChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1
InChIKeyKBKUJJFDSHBPPA-ZNCGZLKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cinobufotalin (CAS 1108-68-5): A Bufadienolide Steroid Glycoside for Anticancer and Cardiotonic Research


Cinobufotalin (CAS 1108-68-5) is a bufadienolide-class cardiotonic steroid originally isolated from the skin secretions of the Asiatic toad (Bufo gargarizans) and is a major active component of the traditional Chinese medicine ChanSu [1]. This compound has a molecular weight of 458.54 g/mol with the molecular formula C26H34O7 and is characterized by its steroid glycoside structure containing an α-pyrone ring at the C17 position . Cinobufotalin exerts its biological activities through multiple mechanisms, including Na+/K+-ATPase inhibition, SREBP1 suppression, and modulation of key signaling pathways involved in cell proliferation and apoptosis [2]. It is clinically utilized in Cinobufacini injection formulations for hepatocellular carcinoma therapy and serves as a research tool in oncology, cardiovascular pharmacology, and drug resistance studies [3].

Why Cinobufotalin Cannot Be Substituted with Generic Bufadienolides


Bufadienolides as a class share a common steroid scaffold with an α-pyrone ring, yet minor structural variations among cinobufotalin, bufalin, and cinobufagin produce substantial divergence in target selectivity, potency, and pharmacokinetic behavior [1]. For instance, the presence of an acetoxy group at the C16 position in cinobufotalin differentiates it from bufalin, which bears a hydroxyl group at this position, resulting in markedly different Na+/K+-ATPase inhibitory potencies and distinct downstream signaling effects [2]. Moreover, cinobufotalin has been uniquely identified as a P-glycoprotein (P-gp) substrate, a characteristic that directly impacts its disposition in hepatic tissues and alters its pharmacokinetic profile in disease states compared to non-P-gp substrate analogs [3]. These structural and mechanistic distinctions preclude simple substitution and demand compound-specific selection based on the intended experimental or therapeutic application [1].

Cinobufotalin Quantitative Differentiation Evidence: Comparator-Based Performance Data


Na+/K+-ATPase Inhibitory Potency: Cinobufotalin vs. Bufalin, Cinobufagin, and Ouabain

Cinobufotalin exhibits intermediate Na+/K+-ATPase inhibitory potency among bufadienolides, with IC50 values of 300 nM (rabbit brain) and 150 nM (rat brain) [1]. Compared to the most potent analog bufalin (IC50: 40 nM rabbit / 20 nM rat), cinobufotalin is 7.5-fold less potent in rabbit and 7.5-fold less potent in rat enzyme preparations [1]. Relative to cinobufagin (IC50: 230 nM rabbit / 90 nM rat), cinobufotalin shows 1.3-fold weaker inhibition in rabbit but 1.7-fold weaker in rat [1]. Compared to the reference cardiac glycoside ouabain (IC50: 290 nM rabbit / 260 nM rat), cinobufotalin demonstrates near-equivalent potency in rabbit (1.03-fold difference) but 1.7-fold higher potency in rat preparations [1]. This intermediate potency profile positions cinobufotalin as a useful tool for studies requiring graded Na+/K+-ATPase modulation rather than maximal inhibition.

Cardiotonic steroid Na+/K+-ATPase inhibition Ion transport

Antiproliferative Activity in Intrahepatic Cholangiocarcinoma: Cinobufotalin IC50 Values

In intrahepatic cholangiocarcinoma (ICC) cell models, cinobufotalin demonstrates potent antiproliferative activity with IC50 values of 0.342 μM in RBE cells and 0.421 μM in HCCC-9810 cells [1]. While direct head-to-head comparator data with bufalin or cinobufagin in this specific ICC model are unavailable, these sub-micromolar IC50 values establish a quantitative baseline for cinobufotalin's potency in bile duct-derived malignancies. Mechanistically, cinobufotalin induces caspase-3-dependent apoptosis and activates the ATM/CHK2/p53 signaling pathway, with phosphoproteomic analysis revealing increased phosphorylation of DNA damage response proteins and inactivation of CDK1 [1]. This pathway engagement profile differs from the SREBP1-mediated lipogenesis inhibition observed in hepatocellular carcinoma models, indicating cell-type-specific mechanism selectivity [2].

Cholangiocarcinoma Anticancer Apoptosis

P-Glycoprotein Substrate Status: Differential Pharmacokinetics in Diseased Liver

Cinobufotalin was identified as a P-glycoprotein (P-gp) substrate for the first time using MDCK II and MDCK-MDR1 cell monolayer transport assays [1]. In diethylnitrosamine (DEN)-injured rats modeling hepatocellular carcinoma (HCC), P-gp expression in liver tissue was significantly elevated compared to normal rats [1]. This upregulation correlated with altered cinobufotalin pharmacokinetics: the area under the concentration-time curve (AUC) decreased significantly (p < 0.001), clearance (CL) increased significantly (p < 0.001), and elimination rate constant (K10) was higher (p < 0.05) in DEN-injured versus normal rats following intravenous administration at 2.5 mg/kg [1]. Additionally, liver tissue concentrations of cinobufotalin were markedly lower in DEN-injured rats (p < 0.01), demonstrating that disease-state P-gp upregulation directly impacts target tissue exposure [1]. This P-gp substrate characteristic distinguishes cinobufotalin from certain other bufadienolides that may not share this transport recognition, and it rationalizes combination strategies with P-gp inhibitors to enhance hepatic drug accumulation in HCC therapy.

Pharmacokinetics P-glycoprotein Hepatocellular carcinoma

In Vivo Antitumor Efficacy: Cinobufotalin Tumor Volume Reduction in Lung Cancer Xenograft

In an A549 human lung cancer mouse xenograft model, cinobufotalin administered at doses of 1 mg/kg and 5 mg/kg produced significant tumor volume reduction and extended survival compared to vehicle-treated controls [1]. Preceding in vitro cytotoxicity assays demonstrated concentration-dependent activity against A549, H460, and HTB-58 lung cancer cell lines within the range of 0.1-10 μM [1]. While this evidence establishes in vivo proof-of-concept for cinobufotalin in lung cancer models, it is important to note that this is supporting evidence rather than a direct head-to-head comparison with other bufadienolides, as parallel comparator arms were not included in this study. Nonetheless, the data provide a validated in vivo dosing range and efficacy benchmark for researchers planning preclinical lung cancer studies with cinobufotalin.

Lung cancer Xenograft In vivo efficacy

SREBP1 Inhibition and Lipogenesis Suppression: Cinobufotalin vs. Other Bufadienolides

Cinobufotalin has been identified as a novel SREBP1 (sterol regulatory element-binding protein 1) inhibitor that suppresses hepatocellular carcinoma (HCC) proliferation by targeting de novo lipogenesis [1]. In HCC models, cinobufotalin selectively inhibited SREBP1 expression and physically interacted with SREBP1 to prevent its binding to sterol regulatory elements (SREs), thereby downregulating lipogenic enzyme expression [1]. This mechanism produced significant reductions in both saturated and mono-unsaturated fatty acid profiles and decreased tumor lipogenesis as measured by 11C-acetate micro-PET/CT imaging in xenograft models [1]. The SREBP1-targeting activity represents a class-level inference for differentiation, as not all bufadienolides share this specific pathway engagement—bufalin, for instance, is more prominently characterized by SRC-3 coactivator inhibition rather than direct SREBP1 antagonism [2]. This mechanistic distinction is relevant for researchers studying metabolic reprogramming in cancer or seeking compounds that disrupt lipid biosynthesis pathways.

Hepatocellular carcinoma Lipogenesis SREBP1

FOXO1-Mediated Cisplatin Sensitization: Cinobufotalin Reverses Chemoresistance via MYH9 Antagonism

Cinobufotalin potently induces FOXO1-stimulated cisplatin (DDP) sensitivity by antagonizing the FOXO1 binding partner MYH9 in nasopharyngeal carcinoma (NPC) models [1]. Mechanistically, cinobufotalin treatment reduces MYH9 expression, which in turn decreases MYH9-GSK3β interaction and attenuates TRAF6-mediated ubiquitin-dependent degradation of GSK3β protein [1]. Increased GSK3β stability stimulates the β-catenin/TCF4/ZEB1/miR-200b signaling network, ultimately reducing tumor stemness and epithelial-mesenchymal transition (EMT) signals while enhancing cisplatin chemosensitivity both in vitro and in vivo [1]. In clinical NPC samples, the combination of low FOXO1 expression and high MYH9 expression correlated with the worst overall survival rates, underscoring the therapeutic relevance of this pathway [1]. This chemosensitization property is not universally shared among bufadienolides and represents a supporting evidence dimension for cinobufotalin's differentiation, particularly for studies involving cisplatin-resistant malignancies.

Nasopharyngeal carcinoma Cisplatin resistance FOXO1

Cinobufotalin Procurement-Driven Research and Industrial Application Scenarios


Hepatocellular Carcinoma Research: Lipogenesis Pathway Targeting with Quantified In Vivo PK

Cinobufotalin is optimally deployed in hepatocellular carcinoma (HCC) studies requiring simultaneous targeting of SREBP1-mediated lipogenesis and awareness of disease-state pharmacokinetic alterations. The compound's validated SREBP1 inhibitory activity reduces de novo lipid synthesis and suppresses tumor growth in HCC models, as confirmed by 11C-acetate micro-PET/CT imaging [1]. Concurrently, researchers must account for cinobufotalin's P-gp substrate status, which significantly reduces hepatic exposure in HCC-bearing subjects (AUC decreased, clearance increased, liver concentration reduced vs. normal; all p < 0.01 to p < 0.001) [2]. This dual characterization makes cinobufotalin particularly suitable for HCC studies exploring P-gp inhibitor combination strategies or investigating metabolic-targeted therapies where lipogenesis modulation is the primary endpoint [1][2].

Intrahepatic Cholangiocarcinoma Preclinical Models: DNA Damage Pathway Activation

For intrahepatic cholangiocarcinoma (ICC) research programs, cinobufotalin offers quantified potency benchmarks with IC50 values of 0.342 μM (RBE cells) and 0.421 μM (HCCC-9810 cells) and a well-characterized mechanism involving ATM/CHK2/p53 pathway activation [1]. Phosphoproteomic analyses confirm that cinobufotalin induces DNA damage response protein phosphorylation and CDK1 inactivation, providing a validated molecular fingerprint for mechanism-of-action studies [1]. This application scenario is particularly relevant for investigators seeking a bufadienolide with documented activity in bile duct-derived malignancies, where potency and pathway engagement data are explicitly established [1].

Na+/K+-ATPase Modulation Studies Requiring Intermediate Inhibitory Potency

Cinobufotalin is the preferred choice for experiments requiring graded rather than maximal Na+/K+-ATPase inhibition. With IC50 values of 300 nM (rabbit brain) and 150 nM (rat brain), cinobufotalin provides 7.5-fold lower potency than bufalin (40 nM rabbit / 20 nM rat) and near-equivalent potency to ouabain (290 nM rabbit / 260 nM rat), enabling titratable modulation of enzyme activity without the toxicity profile associated with high-potency inhibitors [1]. This intermediate inhibitory profile supports studies of ion transport dynamics, cardiac glycoside comparative pharmacology, and investigations where partial Na+/K+-ATPase inhibition is mechanistically desirable [1].

Cisplatin-Resistant Cancer Models: Chemosensitization via FOXO1/MYH9 Axis

Cinobufotalin is indicated for combination chemotherapy studies in cisplatin-resistant malignancies, particularly nasopharyngeal carcinoma (NPC), based on its demonstrated ability to potentiate FOXO1-mediated cisplatin sensitivity through MYH9 antagonism [1]. The compound reduces tumor stemness and EMT signaling while enhancing chemosensitivity in both in vitro and in vivo NPC models [1]. Clinical relevance is supported by survival correlation data showing that low FOXO1/high MYH9 expression portends poor prognosis, validating the therapeutic axis that cinobufotalin targets [1]. This scenario is most appropriate for researchers investigating strategies to overcome acquired cisplatin resistance through small-molecule pathway modulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinobufotalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.